molecular formula C66H100N2O6 B12796565 (2,2'-binaphthalene)-1,1',6,6',7,7'-hexol, 3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- CAS No. 5422-61-7

(2,2'-binaphthalene)-1,1',6,6',7,7'-hexol, 3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-

Cat. No.: B12796565
CAS No.: 5422-61-7
M. Wt: 1017.5 g/mol
InChI Key: TUFOURVYMCBXJO-UHFFFAOYSA-N
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Description

(2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- is a complex organic compound characterized by its binaphthalene core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups, methyl groups, and isopropyl groups through various substitution reactions. The final steps often involve the formation of imine linkages with octadecenyl groups under specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The imine groups can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a ligand in coordination chemistry, forming complexes with various metals. It can also serve as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand, it might coordinate with metal ions to form stable complexes. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol
  • 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)-

Uniqueness

The uniqueness of (2,2’-binaphthalene)-1,1’,6,6’,7,7’-hexol, 3,3’-dimethyl-5,5’-bis(1-methylethyl)-8,8’-bis((E/Z)-((9E/Z)-9-octadecenylimino)methyl)- lies in its combination of functional groups and the resulting properties

Properties

CAS No.

5422-61-7

Molecular Formula

C66H100N2O6

Molecular Weight

1017.5 g/mol

IUPAC Name

3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(octadec-9-enyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C66H100N2O6/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-67-45-53-59-51(55(47(3)4)65(73)61(53)69)43-49(7)57(63(59)71)58-50(8)44-52-56(48(5)6)66(74)62(70)54(60(52)64(58)72)46-68-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h23-26,43-48,69-74H,9-22,27-42H2,1-8H3

InChI Key

TUFOURVYMCBXJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCCCCC=CCCCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O

Origin of Product

United States

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